![molecular formula C26H21Cl2N3 B2828165 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-77-8](/img/structure/B2828165.png)
1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . The molecule also has a 4-tert-butylphenyl group attached, which is a type of phenyl group with a tert-butyl substituent .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, quinoline derivatives can generally be synthesized from α,β-unsaturated aldehydes . The synthesis of (4-tert-butylphenyl)ethanone illustrates the sequential use of alkylation and acylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, 4-tert-Butylphenol, a related compound, is an organic compound with the formula (CH3)3CC6H4OH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water .Scientific Research Applications
Chemical and Molecular Structures
- Reactions and Structures : Hydrazone derivatives, including those from the pyrazolo[3,4-b]quinoline class, have been observed to exhibit a range of biological activities. Pyrazolo[3,4-b]quinoline derivatives specifically show antimicrobial and antiviral activities. Research demonstrates the molecular and supramolecular structures of these derivatives through various reactions, highlighting their potential value in scientific research (Kumara et al., 2016).
Synthetic Methods and Chemical Reactivity
- Synthesis and Multicomponent Condensations : Research on the tuning of chemo- and regioselectivities in multicomponent condensations involving pyrazoloquinoline derivatives has been conducted. This includes the synthesis of hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones, among other compounds. These studies are significant for understanding the chemical reactivity and synthesis methods of these derivatives (Chebanov et al., 2008).
Biological Activities and Potential Applications
Antimicrobial Activity : The synthesis and evaluation of novel pyrazolo[3,4-b]quinoline derivatives have shown promising results in antimicrobial activities. These studies are crucial for exploring the therapeutic potential of these compounds in combating various microbial infections (El-Sayed & Aboul‐Enein, 2001).
Potential in Drug Discovery : Research involving quinoxaline derivatives, which are closely related to pyrazoloquinoline, indicates their utility in pharmaceutical applications. These derivatives, including isoxazolequinoxaline, have been synthesized and analyzed for properties like crystal structure and potential as anti-cancer drugs (Abad et al., 2021).
Pharmacological Assessment : Synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and related derivatives have been reported. These compounds, particularly tacrine analogues, have been evaluated for activities like acetylcholinesterase inhibition, offering insights into their potential pharmaceutical applications (Silva et al., 2011).
Material Science and Engineering Applications
Optical and Electronic Properties : Studies on pyrazolo[3,4-b]quinoline derivatives have revealed their efficiency as organic fluorescent materials, suitable for applications in light-emitting devices. This research contributes to the understanding of the material science aspects of these compounds (Mu et al., 2010).
Corrosion Inhibition : Research involving quinoxaline derivatives for corrosion inhibition in acidic mediums has been conducted. This suggests potential industrial applications of pyrazoloquinoline derivatives in protecting materials like steel from corrosion (Saraswat & Yadav, 2020).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Compounds with similar structures have been known to exert various effects, such as inhibiting enzyme activity, modulating receptor function, and affecting cell proliferation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be enhanced or diminished in different pH environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,8-dichloro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSVCFHTPZXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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